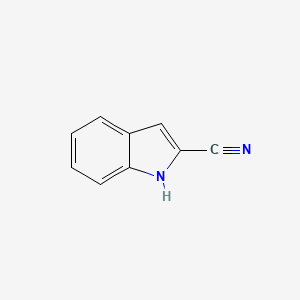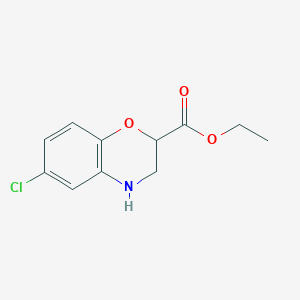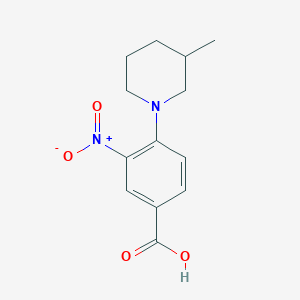
FMOC-DL-3-thiénylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FMOC-DL-3-thienylalanine is a useful research compound. Its molecular formula is C22H19NO4S and its molecular weight is 393.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality FMOC-DL-3-thienylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FMOC-DL-3-thienylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse peptidique
Le FMOC-DL-3-thiénylalanine est couramment utilisé dans la synthèse peptidique, en particulier dans la synthèse peptidique en phase solide (SPPS) où il agit comme un bloc de construction d'acide aminé avec un groupe protecteur Fmoc. Ce groupe protège l'acide aminé pendant le processus de synthèse et est éliminé à un stade ultérieur pour permettre l'élongation de la chaîne peptidique . La structure unique du composé peut contribuer à la stabilité et à la fonctionnalité des peptides synthétisés, qui sont utilisés dans diverses applications de recherche et thérapeutiques.
Safety and Hazards
Safety data sheets indicate that FMOC-DL-3-thienylalanine may be harmful if swallowed, inhaled, or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .
Mécanisme D'action
Target of Action
FMOC-DL-3-thienylalanine is a derivative of the fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . The primary target of FMOC-DL-3-thienylalanine is the amine group of amino acids, peptides, and proteins .
Mode of Action
The FMOC-DL-3-thienylalanine compound interacts with its targets by protecting the amine group during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This interaction results in the formation of a stable carbamate, protecting the amine group from unwanted reactions during the synthesis process .
Biochemical Pathways
The biochemical pathways affected by FMOC-DL-3-thienylalanine are primarily those involved in peptide synthesis . By protecting the amine group, FMOC-DL-3-thienylalanine allows for the selective formation of peptide bonds without interference from side reactions . The downstream effects include the successful synthesis of complex peptides and proteins .
Pharmacokinetics
As a compound used in peptide synthesis, its absorption, distribution, metabolism, and excretion (adme) properties would largely depend on the specific conditions of the synthesis process .
Result of Action
The molecular and cellular effects of FMOC-DL-3-thienylalanine’s action are the successful synthesis of peptides and proteins with the correct sequence and structure . By protecting the amine group, FMOC-DL-3-thienylalanine ensures that peptide bonds form at the desired locations, resulting in the correct folding and function of the synthesized proteins .
Action Environment
The action, efficacy, and stability of FMOC-DL-3-thienylalanine are influenced by various environmental factors. These include the pH of the solution, the presence of other reactants, and the temperature of the reaction . For example, the Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the solution is a critical factor in the efficacy and stability of FMOC-DL-3-thienylalanine .
Analyse Biochimique
Biochemical Properties
FMOC-DL-3-thienylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. For instance, it is commonly used in solid-phase peptide synthesis (SPPS) where it serves as a protected amino acid derivative. The FMOC (9-fluorenylmethoxycarbonyl) group protects the amino group of the alanine residue, preventing unwanted side reactions during peptide elongation. The thienyl group can also participate in π-π interactions and hydrogen bonding, influencing the folding and stability of the resulting peptides .
Cellular Effects
FMOC-DL-3-thienylalanine has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, when incorporated into peptides, FMOC-DL-3-thienylalanine can alter the binding affinity and specificity of the peptides for their target proteins, thereby modulating signaling pathways. Additionally, its presence in peptides can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of FMOC-DL-3-thienylalanine involves its interaction with biomolecules at the molecular level. The FMOC group provides steric hindrance and electronic effects that can influence the binding interactions of the compound with enzymes and proteins. For instance, FMOC-DL-3-thienylalanine can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate access. Additionally, the thienyl group can participate in aromatic stacking interactions, further stabilizing the binding of the compound to its target .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of FMOC-DL-3-thienylalanine can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, FMOC-DL-3-thienylalanine may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used in peptide synthesis .
Dosage Effects in Animal Models
The effects of FMOC-DL-3-thienylalanine vary with different dosages in animal models. At low doses, the compound can be incorporated into peptides without causing significant toxicity. At higher doses, FMOC-DL-3-thienylalanine may exhibit toxic effects, including disruptions in cellular metabolism and enzyme inhibition. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
FMOC-DL-3-thienylalanine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and other biomolecules. The presence of the thienyl group can influence the metabolic flux and levels of metabolites in these pathways. For example, FMOC-DL-3-thienylalanine can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites .
Transport and Distribution
Within cells and tissues, FMOC-DL-3-thienylalanine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound. For instance, FMOC-DL-3-thienylalanine may be transported into cells via amino acid transporters and subsequently distributed to various cellular compartments where it can exert its effects .
Subcellular Localization
The subcellular localization of FMOC-DL-3-thienylalanine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. For example, FMOC-DL-3-thienylalanine may be localized to the endoplasmic reticulum or mitochondria, where it can participate in protein synthesis and metabolic processes .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBZJMRHROCYGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405510 |
Source


|
| Record name | FMOC-DL-3-thienylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678991-94-1 |
Source


|
| Record name | FMOC-DL-3-thienylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[4-chloro-2-methoxy-6-(methoxyiminomethyl)phenoxy]acetate](/img/structure/B1309232.png)
![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B1309234.png)
![Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1309236.png)
![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)

![4-[2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)ethyl]benzenesulfonamide](/img/structure/B1309255.png)

![Ethyl 2-{4-bromo-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B1309265.png)
acetate](/img/structure/B1309271.png)


![(E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid](/img/structure/B1309275.png)

![5-[[Amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]oxy-5-oxopentanoic acid](/img/structure/B1309278.png)
